

3,5-Dimethyl-4-iodopyrazole molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040

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An In-Depth Technical Guide to **3,5-Dimethyl-4-iodopyrazole** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of **3,5-Dimethyl-4-iodopyrazole**. As a pivotal heterocyclic building block, its strategic utility in constructing complex molecular architectures warrants a detailed examination of its chemical behavior and synthetic potential.

Core Molecular Attributes and Physicochemical Properties

3,5-Dimethyl-4-iodopyrazole (CAS No. 2033-45-6) is a halogenated heterocyclic compound that has gained prominence as a versatile intermediate in organic and medicinal chemistry.[1][2] The presence of an iodine atom at the C4 position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, making it an invaluable precursor for generating molecular diversity in drug discovery programs.[2][3] Its structural foundation, the 3,5-dimethylpyrazole core, is a recognized privileged scaffold in the design of bioactive molecules, particularly kinase inhibitors.[2][4]

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ IN ₂	[5][6][7]
Molecular Weight	222.03 g/mol	[5][6][7]
Appearance	Pale white to light white crystalline powder	[1][6]
Melting Point	136-140 °C	[1][5]
Boiling Point	203.2 °C @ 760 mmHg (Experimental)	[6]
297.3 °C (Predicted)	[1]	
Density	1.9 ± 0.1 g/cm ³	[6]
CAS Number	2033-45-6	[5][6]
UV Maximum (λ _{max})	223 nm (in Ethanol)	[1][8]
InChI Key	MZZXIXHKDJNBJQ-UHFFFAOYSA-N	[5]
SMILES	<chem>Cc1n[nH]c(C)c1I</chem>	[5]

Synthesis and Purification: A Validated Protocol

The iodination of the electron-rich pyrazole ring is a common strategy for producing 4-iodopyrazoles. One effective and high-yielding method involves the direct iodination of 3,5-dimethyl-1H-pyrazole using iodine (I₂) in the presence of ceric ammonium nitrate (CAN) as an oxidizing agent.[3][8] This approach is favored for its operational simplicity and efficiency.

Experimental Protocol: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole[8]

Materials:

- 3,5-dimethyl-1H-pyrazole (1.0 eq)
- Iodine (I_2) (6.0 eq)
- Ceric Ammonium Nitrate (CAN) (0.6 eq)
- Acetonitrile (CH_3CN)
- Ethyl Acetate (AcOEt)
- 10% Aqueous Sodium Thiosulfate ($Na_2S_2O_3$)
- Saturated Saline Solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

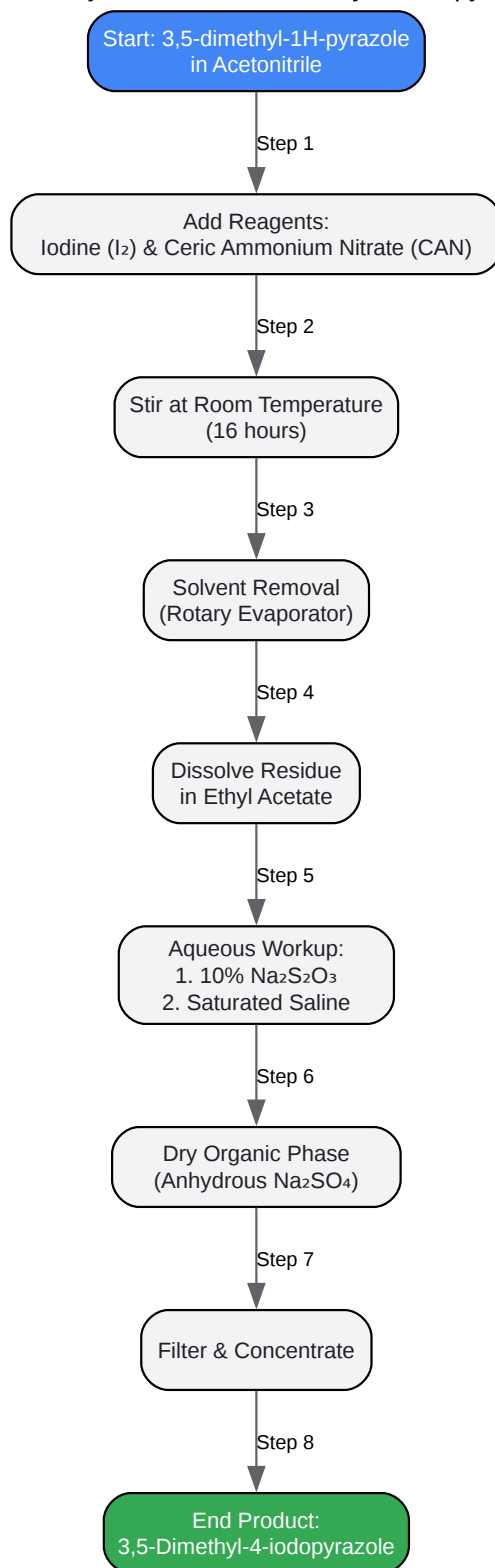
Procedure:

- In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (e.g., 0.5 g, 5.2 mmol) in 70 mL of acetonitrile.
- To this solution, add iodine (e.g., 7.9 g, 31.2 mmol) and ceric ammonium nitrate (e.g., 1.71 g, 3.12 mmol).
- Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (to quench excess iodine) and saturated saline solution.
- Extract the aqueous phase once more with ethyl acetate.

- Combine all organic phases and dry over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent and concentrate the filtrate to dryness under reduced pressure.
- This procedure typically affords crude 4-iodo-3,5-dimethyl-1H-pyrazole with near-quantitative yield (e.g., 1.15 g, 100%), which can be used in subsequent steps without further purification.^[8] LC-MS analysis should confirm the product with an $[M+H]^+$ peak at m/z 223.^[8]

Synthesis Workflow Diagram

Figure 1: Synthesis of 3,5-Dimethyl-4-iodopyrazole

[Click to download full resolution via product page](#)Caption: A flowchart illustrating the key steps in the synthesis of **3,5-Dimethyl-4-iodopyrazole**.

Strategic Applications in Drug Discovery and Development

The true value of **3,5-Dimethyl-4-iodopyrazole** lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is susceptible to a range of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.^[2] This reactivity allows for the systematic and efficient elaboration of the pyrazole core to build complex molecules with desired pharmacological properties.

Key Synthetic Transformations:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a common functional group in kinase inhibitors.^{[2][9]}
- Heck and Stille Couplings: Further options for C-C bond formation.
- Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

These transformations are fundamental to modern medicinal chemistry, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.^[2]

Role in Kinase and PDE4 Inhibitor Development

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.^[2] **3,5-Dimethyl-4-iodopyrazole** serves as a key starting material for building inhibitors that target kinases such as JNK, c-Met, and Cyclin-Dependent Kinases (CDKs).^[2]

Furthermore, derivatives of 3,5-dimethylpyrazole have been extensively investigated as potent inhibitors of phosphodiesterase type 4 (PDE4).^{[4][10]} Inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).^[10] The ability to functionalize the C4 position of the pyrazole ring allows for fine-tuning of potency and selectivity against PDE4 subtypes.^{[4][10]}

Logical Flow of Application

Figure 2: Role as a Versatile Synthetic Intermediate



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Caption: The central role of **3,5-Dimethyl-4-iodopyrazole** in generating diverse scaffolds for drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3,5-Dimethyl-4-iodopyrazole** is essential to ensure personnel safety. It is classified as an irritant and poses a risk of serious eye damage.[1][5]

Safety and Handling Summary:

- Signal Word: Danger[5]
- Hazard Classifications: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[5]
- Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a dust mask (e.g., N95).[5]
- Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[6]
- Storage: Keep in a tightly sealed container in a dry, dark place at room temperature. The compound is noted to be light-sensitive.[1]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

3,5-Dimethyl-4-iodopyrazole is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and drug development. Its straightforward synthesis, combined with the reactivity of the carbon-iodine bond, provides a reliable and versatile platform for accessing a wide range of complex, biologically active molecules. For research teams engaged in the synthesis of novel therapeutics, particularly kinase and PDE4 inhibitors, a thorough understanding and proficient use of this building block are critical for success.

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